molecular formula C17H17Cl3N2O2 B11704110 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

Cat. No.: B11704110
M. Wt: 387.7 g/mol
InChI Key: ZPIJUHYBAWGDJD-UHFFFAOYSA-N
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Description

2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a complex organic compound with the molecular formula C17H17Cl3N2O2 and a molecular weight of 387.696 g/mol . This compound is known for its unique chemical structure, which includes a benzamide core substituted with a trichloromethyl group and a methoxyaniline moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide
  • 2-methyl-N-[2,2,2-trichloro-1-(4-toluidino)ethyl]benzamide
  • 2-methyl-N-[2,2,2-trichloro-1-(3-toluidino)ethyl]benzamide

Uniqueness

2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyaniline moiety enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C17H17Cl3N2O2

Molecular Weight

387.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C17H17Cl3N2O2/c1-11-7-3-4-8-12(11)15(23)22-16(17(18,19)20)21-13-9-5-6-10-14(13)24-2/h3-10,16,21H,1-2H3,(H,22,23)

InChI Key

ZPIJUHYBAWGDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2OC

Origin of Product

United States

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